molecular formula C12H7ClF3NO B1450908 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol CAS No. 161949-56-0

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol

Cat. No.: B1450908
CAS No.: 161949-56-0
M. Wt: 273.64 g/mol
InChI Key: YGDVTBZQPRZRHT-UHFFFAOYSA-N
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Description

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol is a chemical compound that features a pyridine ring substituted with a chloro and trifluoromethyl group, and a phenol group

Biochemical Analysis

Biochemical Properties

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with bacterial phosphopantetheinyl transferase (PPTase), an enzyme essential for bacterial cell viability and virulence . The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This selective inhibition suggests that this compound could be a valuable tool in studying bacterial metabolism and developing antibacterial agents.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In bacterial cells, the compound has been shown to attenuate the production of Sfp-PPTase-dependent metabolites, thereby thwarting bacterial growth . Additionally, it has demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) without causing rapid cytotoxic responses in human cells . These findings indicate that this compound can influence cell function by disrupting essential metabolic pathways in bacteria while exhibiting minimal toxicity to human cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with bacterial PPTase. The compound inhibits the enzyme by binding to its active site, thereby preventing the post-translational modification of carrier proteins essential for bacterial secondary metabolism . This inhibition leads to a decrease in the production of metabolites required for bacterial growth and virulence. The selective inhibition of bacterial PPTase by this compound highlights its potential as a targeted antibacterial agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied to understand its long-term effects on cellular function. It has been found that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on bacterial PPTase, leading to sustained attenuation of bacterial growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent inhibition of bacterial growth, with higher doses leading to more pronounced effects . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, where a minimum concentration of this compound is required to achieve significant antibacterial activity .

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to bacterial secondary metabolism. The compound interacts with bacterial PPTase, inhibiting the enzyme’s activity and disrupting the production of essential metabolites . This inhibition affects metabolic flux and metabolite levels, leading to a decrease in bacterial growth and virulence. The selective targeting of bacterial metabolic pathways by this compound underscores its potential as a novel antibacterial agent.

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied to understand its localization and accumulation. The compound is transported into bacterial cells via specific transporters and binding proteins, allowing it to reach its target enzyme, PPTase . Once inside the cell, this compound accumulates in the cytoplasm, where it exerts its inhibitory effects on bacterial metabolism. The efficient transport and distribution of the compound within bacterial cells contribute to its potent antibacterial activity.

Subcellular Localization

The subcellular localization of this compound has been investigated to determine its effects on cellular activity and function. The compound is primarily localized in the cytoplasm of bacterial cells, where it interacts with PPTase and inhibits its activity . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its target enzyme. The precise subcellular localization of this compound enhances its ability to disrupt bacterial metabolism and growth.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with phenol

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO/c13-10-5-8(12(14,15)16)6-17-11(10)7-1-3-9(18)4-2-7/h1-6,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDVTBZQPRZRHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=N2)C(F)(F)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 10.0 g (34.8 mmol) of 3-chloro-2-(4-methoxyphenyl)-5-trifluoromethylpyridine in 50 ml of 47% strength hydrobromic acid was heated at reflux temperatures for two hours. After cooling, the reaction mixture was diluted with 200 ml of water. After cooling for a few hours, the resulting crystals were separated off, washed with water and dried under reduced pressure. Yield: 8.0 g (84%) of colorless crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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